(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione
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Overview
Description
(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a diazinane ring. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method includes the use of fluorinated intermediates and specific catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may offer new avenues for drug development and treatment strategies for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism of action of (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-6-acetoxy-5-hexadecanolide
- (5R,6S)-6-benzoyl-7-phenyl-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, (5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione stands out due to its unique combination of a fluorine atom and a hydroxyl group on the diazinane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H5FN2O3 |
---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
(5R,6S)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2+/m1/s1 |
InChI Key |
AWONXBGDFDRWRH-NCGGTJAESA-N |
Isomeric SMILES |
[C@H]1([C@@H](NC(=O)NC1=O)O)F |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F |
Origin of Product |
United States |
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